molecular formula C5H6N6S B13075047 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13075047
M. Wt: 182.21 g/mol
InChI Key: VIQYURRFNXLDNV-UHFFFAOYSA-N
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Description

1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains both thiadiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of a thiadiazole derivative with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer cells, the compound may induce apoptosis by disrupting DNA replication and repair processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H6N6S

Molecular Weight

182.21 g/mol

IUPAC Name

1-(1,2,5-thiadiazol-3-ylmethyl)triazol-4-amine

InChI

InChI=1S/C5H6N6S/c6-5-3-11(10-8-5)2-4-1-7-12-9-4/h1,3H,2,6H2

InChI Key

VIQYURRFNXLDNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CC2=NSN=C2)N

Origin of Product

United States

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